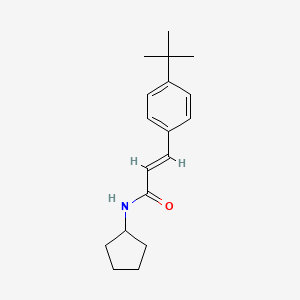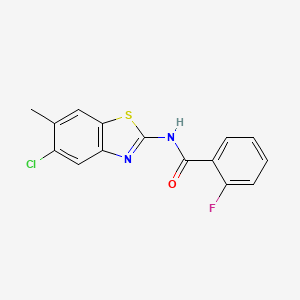
3-(4-tert-butylphenyl)-N-cyclopentylacrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-tert-butylphenyl)-N-cyclopentylacrylamide, also known as BMS-986166, is a small molecule inhibitor that targets the protein tyrosine phosphatase 1B (PTP1B). PTP1B is a negative regulator of insulin signaling, and its inhibition has been shown to improve glucose homeostasis and insulin sensitivity. BMS-986166 has been extensively studied for its potential as a treatment for type 2 diabetes.
Wirkmechanismus
3-(4-tert-butylphenyl)-N-cyclopentylacrylamide works by inhibiting the activity of PTP1B, a protein that negatively regulates insulin signaling. By inhibiting PTP1B, this compound enhances insulin signaling and improves glucose homeostasis. In addition, this compound has been shown to have anti-inflammatory effects, which may also contribute to its therapeutic benefits.
Biochemical and Physiological Effects:
This compound has been shown to improve glucose tolerance and insulin sensitivity in animal models and humans. In addition, this compound has been shown to reduce body weight and adiposity in animal models. This compound has also been shown to have anti-inflammatory effects, which may contribute to its therapeutic benefits.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-(4-tert-butylphenyl)-N-cyclopentylacrylamide is its specificity for PTP1B, which reduces the risk of off-target effects. However, like many small molecule inhibitors, this compound can be difficult to work with due to its low solubility and stability. In addition, the synthesis of this compound can be challenging and requires careful control of reaction conditions to achieve high yields and purity.
Zukünftige Richtungen
There are several potential future directions for research on 3-(4-tert-butylphenyl)-N-cyclopentylacrylamide. One area of interest is the development of more potent and selective PTP1B inhibitors. Another area of interest is the investigation of the long-term safety and efficacy of this compound in humans. Finally, this compound may have potential applications in other conditions characterized by insulin resistance and inflammation, such as non-alcoholic fatty liver disease and cardiovascular disease.
Synthesemethoden
3-(4-tert-butylphenyl)-N-cyclopentylacrylamide can be synthesized using a multi-step process that involves the coupling of a cyclopentylacrylamide intermediate with a tert-butylphenylboronic acid derivative. The reaction is catalyzed by a palladium complex and requires careful control of reaction conditions to achieve high yields and purity.
Wissenschaftliche Forschungsanwendungen
3-(4-tert-butylphenyl)-N-cyclopentylacrylamide has been the subject of numerous preclinical and clinical studies investigating its potential as a treatment for type 2 diabetes. In animal models, this compound has been shown to improve glucose tolerance and insulin sensitivity, as well as reduce body weight and adiposity. In humans, this compound has been shown to improve glycemic control and reduce fasting plasma glucose levels.
Eigenschaften
IUPAC Name |
(E)-3-(4-tert-butylphenyl)-N-cyclopentylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO/c1-18(2,3)15-11-8-14(9-12-15)10-13-17(20)19-16-6-4-5-7-16/h8-13,16H,4-7H2,1-3H3,(H,19,20)/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSGZDXJZWKAVDQ-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(diphenylmethyl)thio]pyrimidine](/img/structure/B5884937.png)
![3-[(3-chloro-4-fluorophenyl)amino]-1-phenyl-1-propanone](/img/structure/B5884945.png)
![N-(4-methoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5884950.png)
![2-[(4-chlorophenyl)thio]-N-(2-methyl-2H-tetrazol-5-yl)acetamide](/img/structure/B5884960.png)
![N-[3-(aminocarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl]-2-furamide](/img/structure/B5884961.png)


![1-{4-[3-mercapto-5-(2-quinolinyl)-4H-1,2,4-triazol-4-yl]phenyl}ethanone](/img/structure/B5884978.png)





![N-[2-(acetylamino)phenyl]-2-chlorobenzamide](/img/structure/B5885024.png)